

Spectroscopic Analysis of 2-Bromopentane: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromopentane

Cat. No.: B028208

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This guide provides a comprehensive overview of the spectroscopic data for **2-bromopentane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are presented to assist researchers, scientists, and drug development professionals in the replication and verification of these findings. The spectroscopic properties of enantiomers are identical in achiral environments, thus the data presented is representative of **2-bromopentane**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

Data Presentation

Table 1: ¹H NMR (Proton NMR) Data for **2-Bromopentane**^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.15	Sextet	1H	6.8	H-2
1.85 - 1.70	Multiplet	2H	-	H-3
1.70	Doublet	3H	6.8	H-1
1.55 - 1.40	Multiplet	2H	-	H-4

| 0.92 | Triplet | 3H | 7.4 | H-5 |

Table 2: ¹³C NMR (Carbon-13) NMR Data for **2-Bromopentane**[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
54.5	C-2
37.8	C-3
25.8	C-1
20.2	C-4

| 13.8 | C-5 |

Experimental Protocols

Sample Preparation: A 5-10 mg sample of **2-bromopentane** was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[\[1\]](#) Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).[\[1\]](#)

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.[\[1\]](#) A standard pulse-acquire sequence was utilized with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. To enhance the signal-to-noise ratio, 16 scans were co-added.[\[1\]](#)

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C.[1] A proton-decoupled pulse sequence was employed to simplify the spectrum to a single peak for each unique carbon atom. The acquisition parameters included a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low natural abundance of the ¹³C isotope, 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Infrared (IR) Spectroscopy Data for **2-Bromopentane**[1]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
2965	Strong	C-H stretch (alkane)
2932	Strong	C-H stretch (alkane)
2874	Strong	C-H stretch (alkane)
1458	Medium	C-H bend (methylene and methyl)
1380	Medium	C-H bend (methyl)
1255	Strong	C-H wag (methylene)
1168	Strong	C-C stretch

| 650 | Strong | C-Br stretch |

Experimental Protocols

Sample Preparation: A thin liquid film of neat **2-bromopentane** was prepared by placing one drop of the liquid between two polished potassium bromide (KBr) salt plates.[1]

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a scan range of 4000 to 400 cm^{-1} .^[1] A background spectrum of the KBr plates was recorded and automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences. The final spectrum was produced by co-adding 32 scans at a resolution of 4 cm^{-1} .^[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Data Presentation

Table 4: Mass Spectrometry (MS) Data for **2-Bromopentane**^[1]

Mass-to-Charge (m/z)	Relative Intensity (%)	Assignment
152	2.5	$[M+2]^+$ (presence of ^{81}Br isotope)
150	2.5	$[M]^+$ (molecular ion, presence of ^{79}Br isotope)
71	100	$[\text{C}_5\text{H}_{11}]^+$ (loss of Br)

| 43 | 97 | $[\text{C}_3\text{H}_7]^+$ |

Note: The presence of M^+ and $M+2$ peaks with nearly equal intensity is characteristic of a compound containing one bromine atom.^[3]

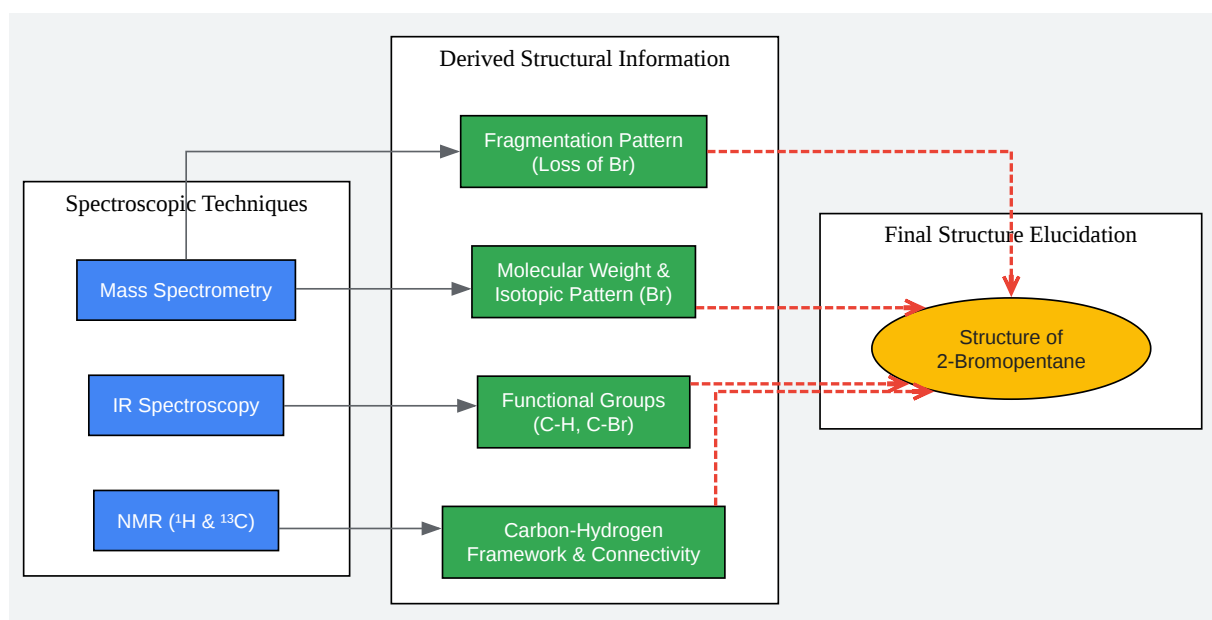
Experimental Protocols

Sample Introduction: A dilute solution of **2-bromopentane** in dichloromethane was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).^[1] The GC was fitted with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed to ramp from 50°C to 250°C to ensure separation.^[1]

Ionization and Analysis: Electron Ionization (EI) at an electron energy of 70 eV was used to ionize the sample.[1] The resulting ions were analyzed by a quadrupole mass analyzer, which scanned a mass-to-charge (m/z) range of 10 to 200.[1]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow of how data from different spectroscopic techniques are integrated to confirm the structure of **2-bromopentane**.



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Caption: Workflow for the structural elucidation of **2-bromopentane** using multiple spectroscopic techniques.

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